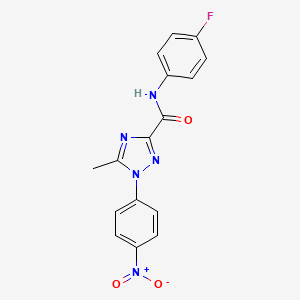

N-(4-氟苯基)-5-甲基-1-(4-硝基苯基)-1H-1,2,4-三唑-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

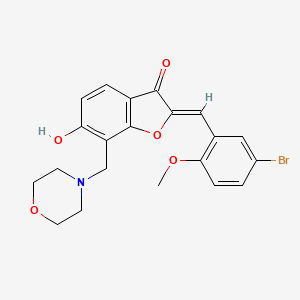

描述

N-(4-fluorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound belonging to the 1H-1,2,4-triazole class. These compounds are significant due to their diverse biological activities and potential in medicinal chemistry.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives often involves condensation reactions. For example, Hao et al. (2017) described the synthesis of a related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, by condensing 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine (Hao et al., 2017).

科学研究应用

1. 合成和结构研究

- 该化合物已被用作其他化合物合成的中间体,特别是在杂环化学中。例如,一项研究展示了它在无催化剂和溶剂的条件下通过微波辅助的弗里斯重排反应合成苯甲酰胺衍生物中的应用 (Moreno-Fuquen et al., 2019)。

2. 合成大麻素中的生物等同替代

- 另一项研究调查了一种与N-(4-氟苯基)-5-甲基-1-(4-硝基苯基)-1H-1,2,4-三唑-3-羧酰胺结构相关的化合物,重点关注其作为研究化学品的鉴定以及作为合成大麻素中的生物等同替代的潜力 (McLaughlin et al., 2016)。

3. 在药物化学中的应用

- 该化合物及其衍生物在药物化学中引起了兴趣,因为它们具有潜在的生物活性。一项研究合成了一个相关化合物,并研究了其生物活性,包括酶抑制作用,这对于设计治疗阿尔茨海默病和糖尿病等疾病的治疗可能是有用的 (Saleem et al., 2018)。

4. 在材料科学中的应用

- 该化合物已被用于开发新材料,例如含有三唑基团的无金属和金属酞菁化合物,展示了它在各种科学领域中的多功能性 (Kahveci et al., 2007)。

5. 癌症治疗研究

- 已合成相关化合物并评估其抗肿瘤活性,表明N-(4-氟苯基)-5-甲基-1-(4-硝基苯基)-1H-1,2,4-三唑-3-羧酰胺在癌症研究中的潜力 (Hao et al., 2017)。

6. 核磁共振(NMR)光谱学研究

- 该化合物已被用于NMR光谱学研究,特别是在理解三唑衍生物中长程氟-质子耦合的过程中,这对于理解分子相互作用和结构至关重要 (Kane et al., 1995)。

作用机制

Target of Action

The primary target of N-(4-fluorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.

Mode of Action

The compound interacts with SDH, inhibiting its activity . Molecular docking studies indicate that the compound binds well with the ubiquinone-binding region of SDH, mainly through hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, F–N, and F–H interactions .

Biochemical Pathways

By inhibiting SDH, the compound disrupts the citric acid cycle and the electron transport chain, affecting ATP production . This leads to an increase in intracellular reactive oxygen species levels and mitochondrial membrane potential .

Result of Action

The inhibition of SDH and the subsequent disruption of ATP production lead to significant changes in the structure of mycelia and cell membrane . The compound also increases both the intracellular reactive oxygen species level and mitochondrial membrane potential .

安全和危害

未来方向

属性

IUPAC Name |

N-(4-fluorophenyl)-5-methyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN5O3/c1-10-18-15(16(23)19-12-4-2-11(17)3-5-12)20-21(10)13-6-8-14(9-7-13)22(24)25/h2-9H,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBRVBYBGWAVHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorobenzyl)-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2483365.png)

![(Z)-ethyl 2-((4-ethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2483366.png)

![5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[[1-naphthalenyl(oxo)methyl]amino]-3-thiophenecarboxamide](/img/structure/B2483381.png)